3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride
CAS No.: 1609403-56-6
Cat. No.: VC2877308
Molecular Formula: C10H20Cl2N2O
Molecular Weight: 255.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609403-56-6 |
|---|---|
| Molecular Formula | C10H20Cl2N2O |
| Molecular Weight | 255.18 g/mol |
| IUPAC Name | 3,9-diazaspiro[5.6]dodecan-10-one;dihydrochloride |
| Standard InChI | InChI=1S/C10H18N2O.2ClH/c13-9-1-2-10(5-8-12-9)3-6-11-7-4-10;;/h11H,1-8H2,(H,12,13);2*1H |
| Standard InChI Key | WXFWTFHCFDDRLV-UHFFFAOYSA-N |
| SMILES | C1CC2(CCNCC2)CCNC1=O.Cl.Cl |
| Canonical SMILES | C1CC2(CCNCC2)CCNC1=O.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Basic Identification and Nomenclature
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride is identified by the CAS number 1609403-56-6 and represents a significant member of the spirocyclic compound class. The compound's IUPAC name is formally recorded as 3,9-diazaspiro[5.6]dodecan-10-one;dihydrochloride, indicating its status as a salt form of the parent compound . Several synonyms have been assigned to this compound, including its CAS number reference and the identifier MFCD26959479, which is commonly used in chemical databases and inventory systems . The compound has been cataloged in major chemical databases, with the compound receiving a PubChem CID of 75530926, facilitating its identification and information retrieval across various scientific platforms. The compound's parent structure, 3,9-Diazaspiro[5.6]dodecan-10-one, is similarly cataloged with its own distinct CID (52644115), allowing researchers to compare properties between the parent compound and its dihydrochloride derivative .
Molecular Structure and Characteristics
The molecular formula of 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride is C₁₀H₂₀Cl₂N₂O, with a calculated molecular weight of 255.18 g/mol . The structure features a spirocyclic system where two rings share a single carbon atom at the spiro junction, creating a unique three-dimensional configuration that contributes to its potential biological activity. The compound's canonical SMILES notation, C1CC2(CCNCC2)CCNC1=O.Cl.Cl, provides a linear representation of its structure, while its standard InChI (InChI=1S/C10H18N2O.2ClH/c13-9-1-2-10(5-8-12-9)3-6-11-7-4-10;;/h11H,1-8H2,(H,12,13);2*1H) offers a standardized structural identifier. The InChIKey WXFWTFHCFDDRLV-UHFFFAOYSA-N serves as a condensed digital representation of the compound's structure, facilitating rapid database searches and structural comparisons with related compounds . The presence of two nitrogen atoms within the ring system contributes significantly to the compound's chemical behavior, particularly its basicity and potential for interaction with biological targets.
Physical and Chemical Properties
The physical state of 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride at standard conditions is typically a crystalline solid, consistent with many hydrochloride salts of organic amines. As a dihydrochloride salt, this compound exhibits enhanced water solubility compared to its parent compound, a property that makes it particularly useful for biological assays and pharmaceutical applications where aqueous solubility is critical. The compound's structure includes several key functional groups, notably the lactam (cyclic amide) moiety indicated by the ketone at position 10, and two amine groups that form the salt with hydrochloride . These functional groups contribute significantly to the compound's chemical reactivity profile, hydrogen-bonding capabilities, and potential interactions with biological targets. The spirocyclic nature of the compound confers a unique three-dimensional structure that likely influences its binding selectivity to various biological receptors and enzymes, potentially accounting for its research interest in pharmaceutical applications.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride typically involves a two-stage process: first preparing the parent compound (3,9-Diazaspiro[5.6]dodecan-10-one) followed by conversion to the dihydrochloride salt through acidification with hydrochloric acid. The parent compound synthesis generally requires the construction of the spirocyclic system, which is challenging due to the need to create a quaternary carbon center at the spiro junction. Common approaches include intramolecular cyclization reactions, where a precursor containing both ring systems in an open or partially cyclized form undergoes final ring closure to establish the spiro center. Alternative strategies may include the use of cycloaddition reactions or sequential ring-building methodologies, where one ring is constructed first, followed by the attachment and cyclization of the second ring structure. The final step involving salt formation is typically straightforward, involving the treatment of the purified parent compound with a controlled amount of hydrochloric acid in an appropriate solvent, followed by isolation of the dihydrochloride salt through crystallization or precipitation techniques.
Laboratory-Scale Preparation
For laboratory-scale preparation, researchers typically employ carefully controlled conditions to ensure high purity and yield of 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride. The synthesis of the parent compound often involves protection-deprotection strategies for the amine groups to prevent unwanted side reactions during the construction of the spirocyclic system. Reaction conditions usually require inert atmosphere techniques, precise temperature control, and careful monitoring to optimize yield and minimize the formation of by-products. The conversion to the dihydrochloride salt is typically accomplished by dissolving the purified parent compound in an appropriate organic solvent such as diethyl ether or tetrahydrofuran, followed by the careful addition of a solution of hydrogen chloride (often as a gas bubbled into the solvent or as a concentrated solution). The resulting precipitate can be collected by filtration, washed with appropriate solvents to remove impurities, and dried under controlled conditions to yield the final product. Quality control measures for laboratory preparations commonly include melting point determination, NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Chemical Reactivity and Stability
Reactivity Profile
The reactivity of 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride is largely determined by its functional groups and structural features, particularly its amine and lactam moieties. The compound contains two amine groups that, even in their protonated salt form, can participate in various reactions including nucleophilic substitutions and condensations when deprotonated under appropriate conditions. The lactam functionality (position 10) features a carbonyl group that can undergo typical ketone/amide reactions such as reduction, nucleophilic addition, and hydrolysis under suitable conditions . The spirocyclic system creates a unique three-dimensional structure that may influence reaction stereoselectivity and accessibility of certain functional groups to reagents. The hydrochloride salt formation significantly alters the reactivity profile compared to the parent compound, generally reducing nucleophilicity of the amine groups while enhancing stability and water solubility. In biological systems, these reactive sites likely play crucial roles in the compound's interactions with proteins, enzymes, and other biomolecules, potentially accounting for any biological activity observed.
Stability Considerations
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride, like many hydrochloride salts, exhibits good stability under proper storage conditions, though several factors can influence its long-term integrity. Temperature fluctuations can accelerate degradation processes, particularly through potential hydrolysis of the lactam functionality, suggesting that controlled temperature storage is advisable. Moisture exposure represents another significant concern, as the hygroscopic nature of many hydrochloride salts can lead to partial dissolution, hydrolysis, or conversion to hydrated forms with altered properties. Light exposure, particularly UV radiation, may promote photochemical degradation reactions, including potential oxidation processes or rearrangements of the spirocyclic structure. The pH environment significantly affects stability, with the compound generally showing improved stability under acidic conditions that maintain the salt form, while basic conditions may lead to deprotonation and conversion to the free base, altering solubility and potentially triggering degradation pathways. Oxidative stability should also be considered, as the amine functionalities may be susceptible to oxidation under certain conditions, potentially forming N-oxides or other oxidized derivatives that could compromise purity during long-term storage.
Applications and Biological Activity
Structure-Activity Relationship Insights
Comparative Analysis with Related Compounds
Parent Compound: 3,9-Diazaspiro[5.6]dodecan-10-one
3,9-Diazaspiro[5.6]dodecan-10-one, the parent compound of the dihydrochloride salt, displays several notable differences in properties that influence its behavior in chemical and biological systems. The molecular weight of the parent compound is 182.26 g/mol, substantially lower than the dihydrochloride salt (255.18 g/mol) due to the absence of the two hydrogen chloride molecules . The solubility profile differs significantly, with the parent compound typically showing lower water solubility and higher solubility in organic solvents compared to the dihydrochloride salt, which exhibits enhanced aqueous solubility due to its ionic character. The increased water solubility of the dihydrochloride salt generally facilitates biological testing and pharmaceutical formulation, as it allows for easier preparation of aqueous solutions at physiologically relevant concentrations. The acid-base properties also differ markedly, with the parent compound featuring two basic nitrogen atoms that can accept protons, while in the dihydrochloride salt, these nitrogens are already protonated, resulting in different chemical reactivity and stability profiles . These differences in fundamental properties translate to practical considerations in research and application contexts, influencing decisions regarding which form to use for specific purposes such as storage stability, formulation development, or biological activity testing.
Structural Analogues and Derivatives
| Property | 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride | 3,9-Diazaspiro[5.6]dodecan-10-one (Parent) | 9-benzyl-3-(2-chloropropanoyl)-3,9-diazaspiro[5.6]dodecan-10-one |
|---|---|---|---|
| Molecular Formula | C₁₀H₂₀Cl₂N₂O | C₁₀H₁₈N₂O | C₂₀H₂₇ClN₂O₂ |
| Molecular Weight | 255.18 g/mol | 182.26 g/mol | 362.9 g/mol |
| CAS Number | 1609403-56-6 | 1268334-89-9 | Not specified in sources |
| Physical State | Crystalline solid | Solid | Solid |
| Water Solubility | Higher (salt form) | Lower | Lower (estimated) |
| logP | Not specified in sources | Not specified in sources | 2.2058 |
| Hydrogen Bond Acceptors | 3 (including Cl⁻ ions) | 3 | 4 |
| Polar Surface Area | Not specified in sources | Not specified in sources | 34.114 |
| Key Structural Features | Dihydrochloride salt with protonated nitrogens | Free base with two nitrogen atoms and lactam | Complex derivative with benzyl and chloropropanoyl groups |
| PubChem CID | 75530926 | 52644115 | Not specified in sources |
This comparative analysis highlights the significant variations in molecular properties across these related compounds, which likely translate to differences in their chemical reactivity, biological interactions, and pharmaceutical potential . The addition of functional groups, particularly the benzyl and chloropropanoyl groups in the most complex derivative, substantially increases molecular weight and likely alters the three-dimensional conformation of the molecule. The presence or absence of the dihydrochloride salt formation significantly impacts water solubility and acid-base properties, which are critical considerations for pharmaceutical applications. These structural variations provide a foundation for understanding structure-activity relationships and for the rational design of new derivatives with optimized properties for specific applications.
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